
1-溴-2-氯-3,5-二甲苯
描述
“1-Bromo-2-chloro-3,5-dimethylbenzene” is a chemical compound with the molecular formula C8H8BrCl . It has a molecular weight of 219.51 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “1-Bromo-2-chloro-3,5-dimethylbenzene” is 1S/C8H8BrCl/c1-5-3-6(2)8(10)7(9)4-5/h3-4H,1-2H3 .科学研究应用
溴化和硫官能化醌衍生物
1-溴-2-氯-3,5-二甲苯已用于某些二甲苯的溴化,导致合成含硫的醌衍生物。这个过程涉及使用 NBS 溴化,突出了它在生产复杂溴化产物中的作用,正如 Aitken 等人在其研究 《1,4-二甲氧基-2,3-二甲苯的区域选择性溴化和转化为含硫官能化的苯醌》 中所展示的。
多烷基苯的卤代化
在卤代化领域,1-溴-2-氯-3,5-二甲苯是一个关键成分。Bovonsombat 和 Mcnelis (1993 年) 在其研究 《用 N-卤代琥珀酰亚胺和酸性催化剂对多烷基苯进行环卤代化》 中展示了它在多烷基苯的环卤代化中的用途,创造了像 2-溴-4-碘-1,3,5-三甲苯这样的混合卤代化合物。
晶体结构和自由基条件
该化合物还在自由基条件反应中发挥作用。Hammershøj 等人 (2005 年) 探讨了它在自由基条件下溴化的用途,以产生特定的溴甲基化合物,正如他们在研究 《1-溴-3,4-双(溴甲基)-2,5-二甲氧基苯》 中概述的那样。
工业过程放大
Zhang 等人 (2022 年) 在他们关于相关化合物实际工艺放大的研究 《5-溴-2-氯-4-(甲氧羰基)苯甲酸的创新和实用工业工艺放大,这是治疗性 SGLT2 抑制剂制造中的关键中间体》 中证明了类似溴氯化合物的显着性。
卤代甲基苯的热化学
Verevkin 等人 (2015 年) 在《卤代甲基苯的热化学》中的研究提供了对卤代甲基苯的热化学性质的见解,包括溴代和氯代衍生物,这对于理解 1-溴-2-氯-3,5-二甲苯在各种条件下的物理和化学行为至关重要 (Verevkin 等人,2015 年)。
安全和危害
作用机制
Mode of Action
Benzene rings in general undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate .
Biochemical Pathways
Benzene and its derivatives can undergo a variety of reactions, including nucleophilic substitution .
Action Environment
The action, efficacy, and stability of 1-Bromo-2-chloro-3,5-dimethylbenzene would likely be influenced by a variety of environmental factors. For example, the presence of other chemicals, temperature, and pH could all affect the compound’s reactivity .
生化分析
Biochemical Properties
1-Bromo-2-chloro-3,5-dimethylbenzene plays a significant role in biochemical reactions, particularly in the context of electrophilic aromatic substitution reactions. It interacts with enzymes and proteins that facilitate these reactions, such as cytochrome P450 enzymes, which are known for their role in the metabolism of various organic compounds. The interaction between 1-Bromo-2-chloro-3,5-dimethylbenzene and cytochrome P450 enzymes involves the formation of a reactive intermediate that can further react with other biomolecules, leading to various biochemical outcomes .
Cellular Effects
The effects of 1-Bromo-2-chloro-3,5-dimethylbenzene on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to 1-Bromo-2-chloro-3,5-dimethylbenzene can lead to the activation of stress response pathways, such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and survival. Additionally, this compound can alter the expression of genes involved in detoxification processes, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, 1-Bromo-2-chloro-3,5-dimethylbenzene exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in cellular function. For example, 1-Bromo-2-chloro-3,5-dimethylbenzene can inhibit the activity of certain enzymes involved in DNA repair, thereby affecting the cell’s ability to maintain genomic integrity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Bromo-2-chloro-3,5-dimethylbenzene can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-Bromo-2-chloro-3,5-dimethylbenzene is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of by-products that may have different biochemical properties. Long-term exposure to this compound in in vitro and in vivo studies has been associated with changes in cellular function, such as altered cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 1-Bromo-2-chloro-3,5-dimethylbenzene vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of 1-Bromo-2-chloro-3,5-dimethylbenzene have been associated with toxic effects, such as liver damage and oxidative stress. These adverse effects are likely due to the compound’s ability to generate reactive oxygen species and disrupt cellular homeostasis .
Metabolic Pathways
1-Bromo-2-chloro-3,5-dimethylbenzene is involved in various metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further processed by other enzymes. The interaction of 1-Bromo-2-chloro-3,5-dimethylbenzene with these metabolic pathways can affect metabolic flux and alter the levels of key metabolites, thereby influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 1-Bromo-2-chloro-3,5-dimethylbenzene within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The localization of 1-Bromo-2-chloro-3,5-dimethylbenzene within cells can impact its biochemical activity and interactions with other biomolecules .
Subcellular Localization
The subcellular localization of 1-Bromo-2-chloro-3,5-dimethylbenzene is an important factor that influences its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. This localization can affect the compound’s ability to interact with specific biomolecules and exert its biochemical effects .
属性
IUPAC Name |
1-bromo-2-chloro-3,5-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrCl/c1-5-3-6(2)8(10)7(9)4-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIPLQBBRKEAKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


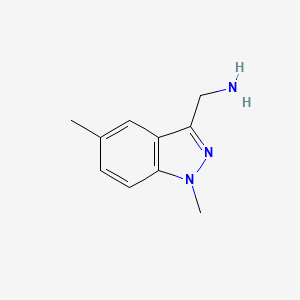
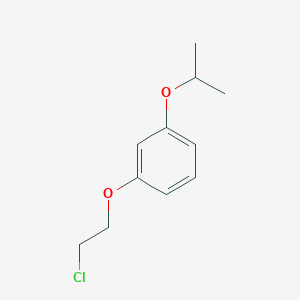

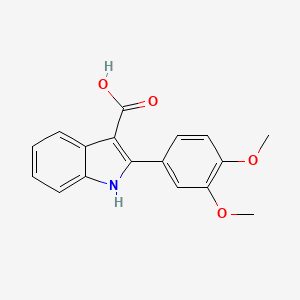
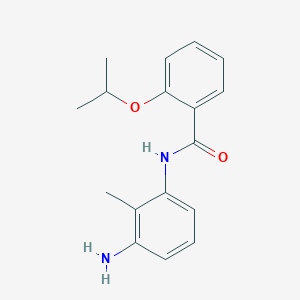
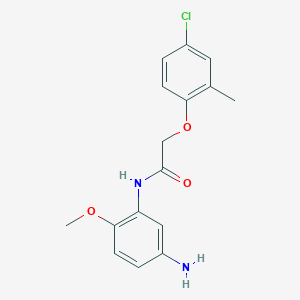
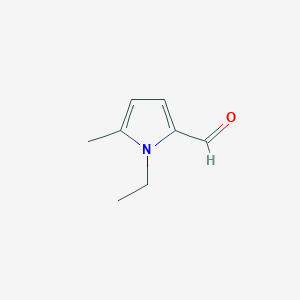
![N-Ethyl-2-[(4-methylphenyl)thio]ethanamine](/img/structure/B1437805.png)
![2-Methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B1437806.png)
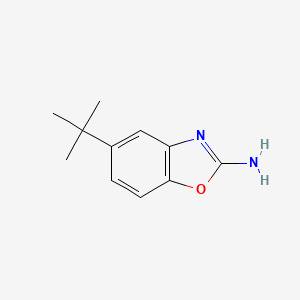
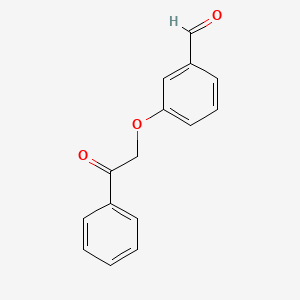
![N-[4-(Isopentyloxy)benzyl]-1-butanamine](/img/structure/B1437812.png)
![[(5-Chloro-1H-benzimidazol-2-yl)methoxy]-acetic acid](/img/structure/B1437813.png)
![N-[4-(2-Cyclohexylethoxy)phenyl]-N-[2-(1-naphthyl)ethyl]amine](/img/structure/B1437814.png)
